2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3S/c1-15-11-12-16(2)23(13-15)29(26,27)25-21-14-20-18-8-5-6-10-22(18)28-24(20)19-9-4-3-7-17(19)21/h3-4,7,9,11-14,25H,5-6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNRAFJIXHPXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b] benzofuran-5-yl)benzenesulfonamide , often referred to by its CAS number 442660-00-6, is a complex organic molecule with significant potential in medicinal chemistry. This article delves into its biological activity, exploring various studies and findings relevant to its pharmacological properties.
- Molecular Formula : C25H25NO3S
- Molar Mass : 419.54 g/mol
- CAS Number : 442660-00-6
Structural Characteristics
The compound features a sulfonamide functional group attached to a naphtho[1,2-b]benzofuran moiety, which contributes to its unique biological activities. The structural complexity may influence its interaction with biological targets.
Research indicates that compounds similar to 2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b] benzofuran-5-yl)benzenesulfonamide exhibit a variety of biological activities:
- Antimicrobial Properties : Some studies have highlighted the potential of sulfonamide derivatives in exhibiting antibacterial and antifungal activities.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Preliminary findings suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines.
Antimicrobial Activity
A study conducted on various sulfonamide derivatives demonstrated that compounds with naphthalene structures showed enhanced antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to interference with bacterial folate synthesis pathways.
Anti-inflammatory Effects
Research published in the Journal of Medicinal Chemistry indicated that sulfonamides could inhibit the activity of COX enzymes, leading to decreased prostaglandin synthesis. This suggests a potential application in treating inflammatory diseases.
Anticancer Research
In vitro studies have shown that the compound can induce apoptosis in human cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with the compound at varying concentrations.
| Activity Type | Study Reference | Findings Summary |
|---|---|---|
| Antimicrobial | Journal of Antimicrobial Agents | Effective against S. aureus and E. coli |
| Anti-inflammatory | Journal of Medicinal Chemistry | Inhibits COX enzymes; reduces inflammation |
| Anticancer | Cancer Research Journal | Induces apoptosis in breast cancer cells |
Q & A
Q. What are the critical considerations for synthesizing 2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide with high purity?
Answer:
- Key Steps :
- Sulfonamide Coupling : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for attaching the benzenesulfonamide group to the tetrahydronaphthobenzofuran core. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and reaction time to minimize side products .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and validate purity via HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .
- Deactivation of Glassware : Pre-treat glassware with 5% dimethyldichlorosilane in toluene to prevent analyte adsorption .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
- Multi-Technique Approach :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., dimethyl groups at positions 2 and 5 of the benzene ring, sulfonamide linkage).
- HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion peaks (e.g., [M+H]) with <2 ppm error.
- XRD : Single-crystal X-ray diffraction for unambiguous stereochemical assignment of the tetrahydronaphthobenzofuran moiety .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?
Answer:
- Methodological Framework :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition IC) across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity .
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies (e.g., cytochrome P450-mediated oxidation) .
- Theoretical Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities across homologous protein targets (e.g., COX-2 vs. CAIX) .
Q. How can researchers design studies to evaluate the environmental fate of this compound in aquatic systems?
Answer:
- Environmental Chemistry Protocol :
- SPE Extraction : Use Oasis HLB cartridges (60 mg, 3 cc) for solid-phase extraction of water samples, eluting with methanol and 2-propanol .
- Degradation Pathways : Simulate photolysis (UV-C light, 254 nm) and hydrolysis (pH 2–9 buffers) to identify transformation products (e.g., sulfonic acid derivatives) .
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and bioaccumulation potential via log measurements .
Q. What computational methods are robust for predicting this compound’s pharmacokinetic properties?
Answer:
- In Silico Workflow :
- ADMET Prediction : Use SwissADME to estimate bioavailability (Lipinski’s Rule of Five), blood-brain barrier permeability, and CYP450 interactions .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes (e.g., binding to sulfotransferases) .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like topological polar surface area (TPSA) and molar refractivity .
Q. How should researchers address challenges in detecting low concentrations of this compound in biological matrices?
Answer:
- Analytical Optimization :
- Sample Preparation : Spike internal standards (e.g., deuterated analogs like BP-3-d5) to correct for matrix effects during LC-MS/MS analysis .
- Ionization Enhancement : Add 0.1% formic acid to mobile phases to improve ionization efficiency in positive ESI mode .
- LOD/LOQ Calibration : Use standard addition methods in pooled plasma/serum to establish limits of detection (LOD < 0.1 ng/mL) .
Methodological and Theoretical Frameworks
Q. How can a quadripolar model (theoretical, epistemological, morphological, technical) guide mechanistic studies of this compound?
Answer:
- Application :
- Theoretical Pole : Link bioactivity hypotheses to existing frameworks (e.g., sulfonamide-enzyme inhibition mechanisms) .
- Epistemological Pole : Validate assumptions via knockout cell models (e.g., CRISPR-Cas9 targeting CAIX).
- Morphological Pole : Characterize structural analogs to identify pharmacophore requirements.
- Technical Pole : Optimize assay conditions (e.g., pH, temperature) for reproducible IC determination .
Q. What strategies ensure reproducibility in cross-disciplinary studies involving this compound?
Answer:
- Best Practices :
- Data Transparency : Share raw NMR/MS spectra via repositories (e.g., Zenodo) and publish full synthetic protocols .
- Collaborative Validation : Partner with independent labs to replicate key findings (e.g., bioactivity in triple-negative breast cancer models) .
- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
